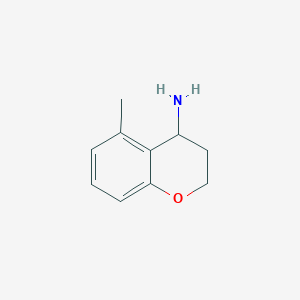
5-Methylchroman-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methylchroman-4-amine is a chemical compound with the molecular formula C10H13NO. It belongs to the class of chroman derivatives, which are known for their diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a chroman ring system with a methyl group at the 5-position and an amine group at the 4-position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylchroman-4-amine typically involves the formation of the chroman ring system followed by the introduction of the amine group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the chroman ring. Subsequent functionalization steps introduce the methyl and amine groups at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the cyclization and functionalization processes. The scalability of these methods is crucial for large-scale production.
化学反应分析
Types of Reactions
5-Methylchroman-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing nitro groups to amines.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromanone derivatives, while substitution reactions can produce a variety of substituted amines.
科学研究应用
5-Methylchroman-4-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and antioxidant properties.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 5-Methylchroman-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and other interactions with these targets, leading to modulation of their activity. The chroman ring system may also contribute to the compound’s overall biological activity by providing a stable framework for these interactions.
相似化合物的比较
Similar Compounds
Chroman-4-one: A closely related compound with a similar ring system but lacking the amine group.
5-Methylchroman-4-one: Similar to 5-Methylchroman-4-amine but without the amine group.
Chroman-4-amine: Lacks the methyl group at the 5-position.
Uniqueness
This compound is unique due to the presence of both the methyl and amine groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets that are not possible with other similar compounds.
生物活性
5-Methylchroman-4-amine, a chiral compound with the molecular formula C10H13NO, is a member of the chroman derivative class, known for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The structure of this compound features a chroman ring with a methyl group at the 5-position and an amine group at the 4-position. This unique arrangement allows for specific interactions with biological targets, potentially leading to significant pharmacological effects.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The amine group can form hydrogen bonds, while the chroman ring provides a stable framework for these interactions. This compound has been investigated for its potential role in modulating biological pathways, particularly in the context of enzyme inhibition and receptor binding.
Anti-inflammatory and Antioxidant Properties
Research suggests that this compound exhibits anti-inflammatory and antioxidant activities. These properties are crucial in mitigating oxidative stress and inflammation-related diseases. For instance, studies indicate that derivatives of chroman compounds often show promise in reducing inflammatory markers in vitro.
Enzyme Inhibition
One significant area of research focuses on the compound's ability to inhibit specific enzymes. For example, it has shown potential as an inhibitor of monoamine oxidase (MAO), which is involved in neurotransmitter metabolism. The structure-activity relationship studies demonstrate that modifications to the chroman structure can enhance potency against MAO isoforms .
Case Studies and Experimental Data
-
Enzyme Inhibition Studies :
- A study reported that this compound derivatives exhibited selective inhibition against MAO-B with IC50 values ranging from 3.23 µM to higher concentrations depending on structural modifications .
- Another investigation highlighted that certain derivatives showed enhanced binding affinity and selectivity towards MAO-B compared to MAO-A, indicating potential therapeutic applications in neurodegenerative disorders .
-
Antioxidant Activity :
- In vitro assays demonstrated that this compound possesses significant antioxidant activity, which could be beneficial in preventing cellular damage caused by oxidative stress.
- Pharmacokinetics :
Comparative Analysis with Related Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| This compound | Methyl group at C5, amine at C4 | Enzyme inhibition (MAO-B), antioxidant |
| Chroman-4-one | Lacks amine group | Limited biological activity compared to 5-MCA |
| (S)-5-Methylchroman-4-amine | Enantiomer with potential different activity | Possible neuroprotective effects |
属性
CAS 编号 |
950645-15-5 |
|---|---|
分子式 |
C10H13NO |
分子量 |
163.22 g/mol |
IUPAC 名称 |
5-methyl-3,4-dihydro-2H-chromen-4-amine |
InChI |
InChI=1S/C10H13NO/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4,8H,5-6,11H2,1H3 |
InChI 键 |
DSSUVKQMJDZIDG-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C(CCOC2=CC=C1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















